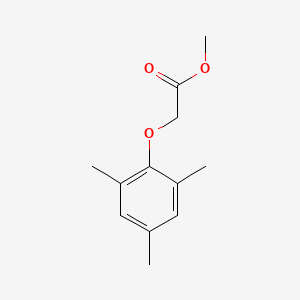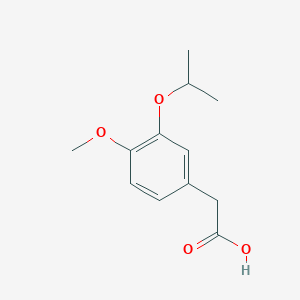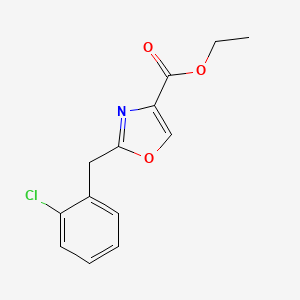
Ethyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate is a chemical compound with the molecular formula C13H12ClNO3. It belongs to the class of oxazole derivatives, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate typically involves the reaction of 2-chlorobenzyl bromide with ethyl oxazole-4-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions at the benzylic position, where the chlorine atom is replaced by other nucleophiles.
Oxidation: The benzylic position can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can convert the oxazole ring to its corresponding saturated analogs.
Common Reagents and Conditions
Major Products Formed
Nucleophilic Substitution: Products include azide, cyanide, and thiol derivatives of the original compound.
Oxidation: Major products are benzyl alcohol and benzaldehyde derivatives.
Reduction: Reduced oxazole derivatives are the primary products.
Scientific Research Applications
Ethyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Biological Studies: The compound is investigated for its antimicrobial and antifungal activities.
Industrial Applications: It serves as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The benzylic position allows for further functionalization, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate can be compared with other oxazole derivatives such as:
Ethyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate: Similar structure but with the chlorine atom at the para position.
Ethyl 2-(2-Methylbenzyl)oxazole-4-carboxylate: Contains a methyl group instead of a chlorine atom at the benzylic position.
Ethyl 2-(2-Hydroxybenzyl)oxazole-4-carboxylate: Features a hydroxyl group at the benzylic position.
These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the unique features of this compound .
Properties
IUPAC Name |
ethyl 2-[(2-chlorophenyl)methyl]-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-2-17-13(16)11-8-18-12(15-11)7-9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHYHKPCVRVNTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11722033.png)
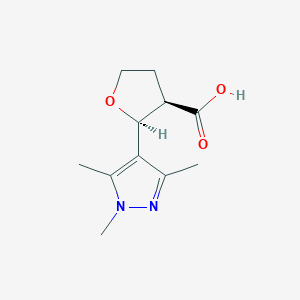
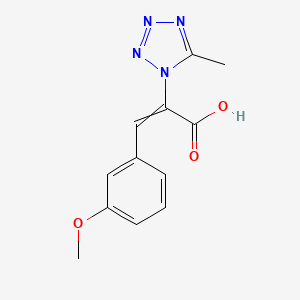
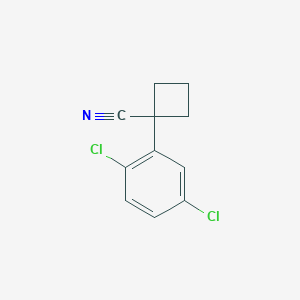
![(2S)-1-[3-(trifluoromethoxy)phenyl]propan-2-ol](/img/structure/B11722042.png)
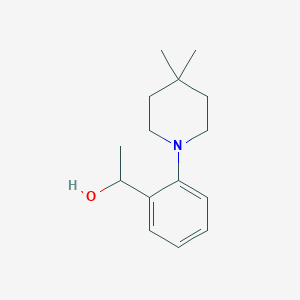
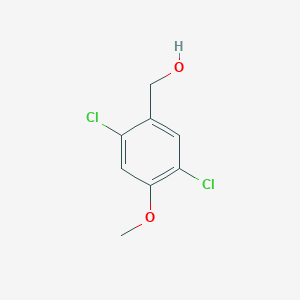
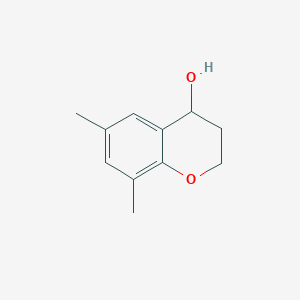
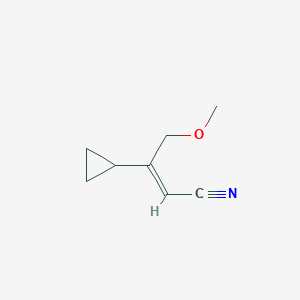
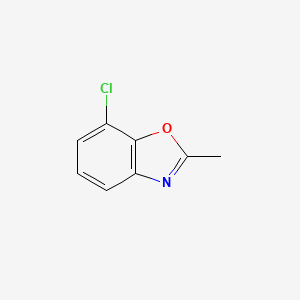
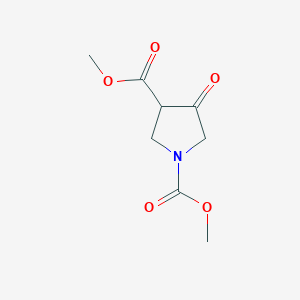
![1-[(3-fluorophenyl)methyl]-N-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide](/img/structure/B11722078.png)
